![molecular formula C₇H₁₁N₃O₃ B1144885 (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1383814-64-9](/img/structure/B1144885.png)

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

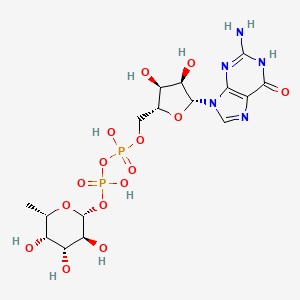

“(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” is a heterocyclic compound . It is also an impurity of Avibactam, a novel β-lactamase inhibitor with a non-lactam structural scaffold .

Synthesis Analysis

This compound was designed using (2S,5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate as the starting material. It was successfully obtained via a multiple synthesis route and finally characterized by IR, 1 H NMR, HRMS, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The structure was solved using the program SHELXL-97 and Fourier difference techniques, and refined by the full-matrix least-squares method on F2 .Chemical Reactions Analysis

There is a significant difference in the anti-inflammatory activity between this compound and other related compounds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H17N3O3 . The InChI Code is 1S/C14H17N3O3/c15-13 (18)12-7-6-11-8-16 (12)14 (19)17 (11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2, (H2,15,18)/t11-,12+/m1/s1 .Scientific Research Applications

Application in the Synthesis of Tropane Alkaloids

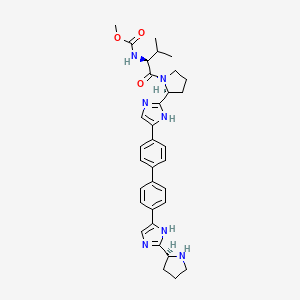

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, is a key structure in this compound . Tropane alkaloids display a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

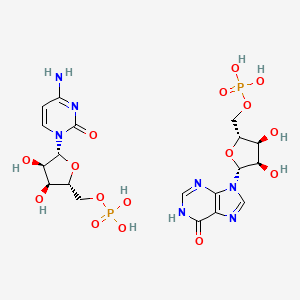

Diagnostic Reagent for Detecting Serine Beta-lactamases

This compound, also known as “NXL104”, can be used as a diagnostic reagent for the detection of classes A and C-type beta-lactamases, including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . This is particularly important in the field of medical microbiology, where the detection of these enzymes can help in the diagnosis and treatment of bacterial infections.

Anti-inflammatory Activity

Although the specific compound was not found in the search results, similar compounds with the 1,6-diazabicyclo[3.2.1]octane scaffold have been reported to have anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Mechanism of Action

Target of Action

The compound, also known as (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-carboxamide, is primarily targeted towards serine beta-lactamases , including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . These enzymes are responsible for bacterial resistance to beta-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems .

Mode of Action

The compound acts as a beta-lactamase inhibitor . It binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective and kill the bacteria .

Biochemical Pathways

The compound is part of the family of tropane alkaloids , which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . The compound’s interaction with beta-lactamase enzymes affects the biochemical pathway of antibiotic resistance in bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of beta-lactamase enzymes , thereby preserving the effectiveness of beta-lactam antibiotics . This can lead to the successful eradication of bacterial infections that would otherwise be resistant to treatment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLUPQAHAOHPQZ-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1',8'-hi]xanthene-7,9-dione](/img/no-structure.png)

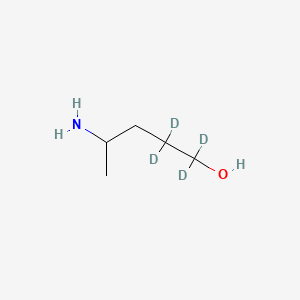

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)